N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a pyridinylmethoxy group, and a cyanopropanamide moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide typically involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with a suitable cyanopropanamide precursor. One common method involves the use of a coupling reaction facilitated by a catalyst such as palladium or copper. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as crystallization or chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the aid of a base such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinylmethoxy group and exhibit similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a related structure and are synthesized using similar methods.
Uniqueness
N-(3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-cyanopropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted phenyl ring and cyanopropanamide moiety provide opportunities for diverse chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C16H14ClN3O2 |
---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-3-cyanopropanamide |
InChI |
InChI=1S/C16H14ClN3O2/c17-14-10-12(20-16(21)5-3-8-18)6-7-15(14)22-11-13-4-1-2-9-19-13/h1-2,4,6-7,9-10H,3,5,11H2,(H,20,21) |
InChI Key |
PROJTPZZSFRKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.